molecular formula C5H2ClFN4 B161030 6-Chloro-2-fluoropurine CAS No. 1651-29-2

6-Chloro-2-fluoropurine

Cat. No. B161030
Key on ui cas rn: 1651-29-2
M. Wt: 172.55 g/mol
InChI Key: UNRIYCIDCQDGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08080555B2

Procedure details

To 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in a solution of tetrafluoroboric acid in water (100 mL) at −15° C. was added dropwise sodium nitrite (3.5 g, 50 mmol) in water (160 mL) over a period of 1.5 h. After 20 min at room temperature, the pH of the solution was adjusted to 6 with 50% aqueous sodium hydroxide. The solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40S column (silica, CH2Cl2/MeOH 9:1) to give 2-fluoro-6-chloropurine (2.3 g, 52%). This compound (1.5 g, 8.6 mmol) was suspended in dry tetrahydrofuran (20 mL) at 25° C. The 4-(N-1-tert-butyloxycarbonyl)-aminophenethyl alcohol (3.4 g, 14.5 mmol) and triphenylphosphine (3.8 g, 14.5 mmol) were then added, and the mixture evaporated to dryness. Dry tetrahydrofuran (20 mL) was added and the suspension was cooled to 0° C. before dropwise addition of diethylazodicarboxylate (1.5 mL, 9.8 mmol). After 16 h reaction at room temperature, the solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 25M column (silica, hexane/AcOEt 95:5 to 75:25) to yield N-9 alkylated purine as a white solid (2.9 g, 87%). To a solution of alkylated 2-fluoro-6-chloropurine (3.0 g, 7.7 mmol) in n-butanol (15 mL) at 25° C. was added N-1-tert-butyloxycarbonyl-1,3-phenylenediamine (1.8 g, 8.8 mmol) and diisopropylethylamine (2.7 mL, 15.3 mmol). After 48 h reaction at 65° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 65:45 to 0:1) to yield the fluoropurine derivative as a brown solid (2.8 g, 63%). To a solution of this product (2.8 g, 4.9 mmol) in n-butanol (15 mL) at room temperature was added aminomethylcyclopropane (1.2 g, 17.1 mmol) and diisopropylethylamine (1.7 mL, 9.8 mmol). After 48 h reaction at 110° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 60:40 to AcOEt/MeOH 98:2) to yield the protected trisubstituted purine as a white solid (2.3 g, 73%). To a solution of this compound (2.08 g, 3.38 mmol) in dichloromethane (10 mL) at room temperature was added 4N HCl in dioxane (10 mL). The reaction was stirred for 5 h at 25° C. and the solution was concentrated under reduced pressure. The solid was then dried for 16 h under vacuum to yield compound 3 as a brown solid. Yield of product: 1.4 g (quantitative); Rf=0.1 (CH2Cl2/MeOH 98:2); 1H NMR (400 MHz, CD3OD): δ 8.24 (s, 1H), 8.20-7.60 (m, 2H), 7.60-7.00 (m, 6H), 4.56 (t, 2H, J=7.0 Hz), 3.40-3.20 (m, 4H), 1.25-1.15 (m, 1H), 0.60-0.50 (m, 2H), 0.40-0.20 (m, 2H); LRMS (ESI): m/z 415 (MH+), 437 (M+Na); HPLC (method 2): 1.6 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[F:12][B-](F)(F)F.[H+].N([O-])=O.[Na+].[OH-].[Na+]>O>[F:12][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified on a BIOTAGE™ 40S column (silica, CH2Cl2/MeOH 9:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=NC(=C2NC=NC2=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.